molecular formula C12H17Cl2NO B7863018 2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol

2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7863018
M. Wt: 262.17 g/mol
InChI Key: KFSWCSCKHIPSMT-UHFFFAOYSA-N
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Description

2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol is a tertiary amine derivative characterized by a 3,4-dichlorinated benzyl group attached to an isopropyl-amino-ethanol backbone. Its isopropyl substituent introduces steric bulk, which may influence reactivity, solubility, and biological interactions.

According to commercial records, this compound (Ref: 10-F085548) was previously available in 500 mg quantities but has since been discontinued . Limited data exist on its specific applications, though its structural features suggest utility in medicinal chemistry for modulating target binding or pharmacokinetic properties.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO/c1-9(2)15(5-6-16)8-10-3-4-11(13)12(14)7-10/h3-4,7,9,16H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSWCSCKHIPSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol typically involves the following steps:

  • Benzylamine Formation: : The starting material, 3,4-dichlorobenzyl chloride, is reacted with isopropylamine to form the benzylamine derivative.

  • Reduction: : The benzylamine derivative undergoes reduction, often using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, to produce the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can further reduce the compound to simpler amines or alcohols.

  • Substitution: : Substitution reactions can replace the chlorine atoms on the benzene ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : The major products include 3,4-dichlorobenzaldehyde and 3,4-dichlorobenzoic acid.

  • Reduction: : The major products include simpler amines and alcohols.

  • Substitution: : The major products depend on the specific nucleophile or electrophile used in the reaction.

Scientific Research Applications

The compound 2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol , often referred to as a derivative of isopropylamine, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant pharmacological properties. These include:

  • Antidepressant Activity : Studies suggest that derivatives of isopropylamines can influence neurotransmitter levels, potentially offering therapeutic effects in treating depression .
  • Anticancer Properties : Some analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antidepressant Research : A study published in the Journal of Medicinal Chemistry examined a series of isopropylamine derivatives for their ability to inhibit serotonin reuptake. The findings indicated that certain modifications led to enhanced antidepressant effects, suggesting a pathway for developing new treatments .
  • Cancer Therapeutics : Another research effort focused on the anticancer potential of isopropylamine derivatives. The study demonstrated that these compounds could effectively induce apoptosis in breast cancer cells, marking a significant step toward novel cancer therapies .

Polymer Chemistry

This compound can be utilized in polymer synthesis. Its amine group allows for:

  • Curing Agents : The compound can act as a curing agent for epoxy resins, improving the mechanical properties of the resulting materials.
  • Additives : It can be incorporated into polymers to enhance thermal stability and chemical resistance .

Case Studies

  • Epoxy Resin Development : Research conducted on epoxy formulations incorporating isopropylamine derivatives showed improved mechanical properties and thermal stability compared to traditional curing agents .
  • Coatings and Sealants : The use of this compound in coatings has been explored for its ability to provide enhanced adhesion and durability under various environmental conditions .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicological studies are essential to evaluate the mutagenicity and long-term effects of exposure to this compound.

Mutagenicity Studies

A comprehensive review of mutagenic chemicals indicates that compounds with similar structures may exhibit varying degrees of mutagenicity depending on their specific functional groups and molecular arrangements . Continuous monitoring and assessment are necessary to ensure safe usage in both laboratory and industrial settings.

Mechanism of Action

The mechanism by which 2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • The ethyl analog offers a smaller substituent, which may enhance solubility in polar solvents and facilitate synthetic modifications .

Commercial and Research Relevance

  • Availability : The discontinuation of the isopropyl compound contrasts with the ethyl analog’s availability, making the latter a more accessible alternative for ongoing research.
  • Synthetic Flexibility : The ethyl group’s simplicity may allow easier functionalization, whereas the isopropyl group’s bulk could hinder certain reactions but improve target selectivity in drug design.

Hypothetical Pharmacological Implications

While direct comparative studies are absent, structural trends suggest:

  • The isopropyl variant might exhibit prolonged metabolic stability due to increased hydrophobicity.
  • The ethyl analog could demonstrate faster systemic clearance, advantageous in applications requiring short-acting agents.

Biological Activity

2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol, a compound with the molecular formula C12H17Cl2NOC_{12}H_{17}Cl_2NO, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a dichlorobenzyl moiety linked to an isopropyl amino group through an ethanol backbone. The presence of chlorine substituents on the benzene ring is significant as it can influence the compound's reactivity and biological interactions.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0731.4 ± 0.12

These values indicate that the compound exhibits moderate inhibitory activity against both COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it may induce apoptosis in cancer cell lines through various pathways, including modulation of cell cycle progression and inhibition of tumor growth.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects against various cancer cell lines, it was observed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values varied across different cell lines, suggesting selective cytotoxicity.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast)25.0
HeLa (Cervical)15.5
A549 (Lung)30.0

These findings underscore the compound's potential as a therapeutic agent in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in animal models. Following oral administration, the compound showed a time to maximum concentration ranging from 0.25 to 1.5 hours, with detectable levels persisting for up to 72 hours .

Key Pharmacokinetic Parameters:

  • Half-life: Approximately 6 hours
  • Plasma Clearance: Moderate clearance rates suggest potential for sustained therapeutic effects.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

  • COX Inhibition: The dichlorobenzyl group enhances binding affinity to COX enzymes.
  • Cell Cycle Modulation: The isopropyl amino group may interact with cellular signaling pathways involved in cell proliferation and apoptosis.

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